molecular formula C5H5N5O B083236 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole CAS No. 13600-36-7

5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole

Cat. No. B083236
CAS RN: 13600-36-7
M. Wt: 151.13 g/mol
InChI Key: WAUSRINIZKXDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

Studies have shown that 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its properties and potential applications are well-known. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to develop new synthesis methods for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been achieved using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with sodium azide and phosphorus oxychloride, and the reaction of 5-methylisoxazole-3-carboxylic acid hydrazide with nitrous acid. The former method involves the conversion of the carboxylic acid group to an acid chloride, which then reacts with sodium azide to form the tetrazole ring. The latter method involves the diazotization of the hydrazide group followed by the elimination of nitrogen to form the tetrazole ring.

Scientific Research Applications

5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been studied for its ability to form coordination polymers and metal-organic frameworks. In analytical chemistry, this compound has been used as a reference standard for the analysis of tetrazole-containing compounds.

properties

CAS RN

13600-36-7

Product Name

5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10)

InChI Key

WAUSRINIZKXDNU-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NNN=N2

Canonical SMILES

CC1=CC(=NO1)C2=NNN=N2

synonyms

1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI)

Origin of Product

United States

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